Bruceoside B
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Overview
Description
Bruceoside B is a quassinoid glycoside compound isolated from the seeds of Brucea javanica, a plant known for its medicinal properties. This compound is part of a larger family of quassinoids, which are known for their bitter taste and significant biological activities, including antitumor, antimalarial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bruceoside B is typically isolated from the seeds of Brucea javanica through a series of extraction and purification processes. The seeds are first dried and ground into a powder, which is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Brucea javanica plants, followed by the extraction and purification processes mentioned above. The use of advanced chromatographic techniques ensures the efficient isolation of this compound in sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Bruceoside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with enhanced biological activity .
Scientific Research Applications
Bruceoside B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the structure-activity relationships of quassinoids. .
Biology: In biological research, this compound is studied for its effects on various cellular processes, including apoptosis, cell proliferation, and signal transduction pathways
Medicine: this compound has shown promising antitumor, anti-inflammatory, and antimalarial activities. .
Industry: The compound’s unique properties make it a valuable candidate for developing new pharmaceuticals and other industrial applications
Mechanism of Action
Bruceoside B exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway, which plays a crucial role in cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound induces apoptosis and reduces the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Bruceoside B is part of a larger family of quassinoids, which includes compounds such as bruceoside A, brusatol, and bruceine D. These compounds share similar structural features but differ in their biological activities and mechanisms of action. For example:
Bruceoside A: Similar to this compound but with different glycosidic linkages, leading to variations in biological activity
Brusatol: Known for its potent antitumor activity, brusatol inhibits the Nrf2 pathway, which is involved in cellular defense mechanisms
Bruceine D: Exhibits strong antileukemic activity and is structurally similar to this compound but with different functional groups
This compound stands out due to its unique combination of glycosidic linkages and functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C32H42O16 |
---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C32H42O16/c1-11(2)6-17(35)47-23-25-31-10-44-32(25,29(42)43-5)26(40)21(39)24(31)30(4)8-14(34)22(12(3)13(30)7-16(31)46-27(23)41)48-28-20(38)19(37)18(36)15(9-33)45-28/h6,13,15-16,18-21,23-26,28,33,36-40H,7-10H2,1-5H3/t13-,15+,16+,18+,19-,20+,21+,23+,24+,25+,26-,28-,30-,31+,32-/m0/s1 |
InChI Key |
JMEAKUYWADWLJX-PKMWWCJOSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Synonyms |
bruceoside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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